4-Cyano-4'-piperidinomethyl benzophenone
Overview
Description
Scientific Research Applications
Photochemical Applications
4-Cyano-4'-piperidinomethyl benzophenone has been studied for its photochemical properties. For instance, the photoinduced direct 4-pyridination of C(sp3)–H bonds using benzophenone and 4-cyanopyridine under photo-irradiating conditions showcases a method for the chemoselective formation of biologically active molecules with 4-pyridine substructures, emphasizing its utility in the construction of complex organic compounds (Hoshikawa & Inoue, 2013).
Environmental Impacts and Applications
The environmental impact of similar benzophenone compounds has been evaluated, such as the study on benzophenone-4's alteration of gene transcripts involved in hormonal pathways in zebrafish, indicating its potential endocrine-disrupting effects and relevance to environmental toxicity studies (Zucchi et al., 2011).
Material Science Applications
Studies have also focused on the material science applications of benzophenone derivatives, such as their role in photosensitized electron transfer processes, which is crucial for understanding and developing new photoreactive materials (Kluge & Brede, 1998). Another area of application is in the controlled degradation of polyethylene, where derivatives of benzophenone have been synthesized and evaluated for their effectiveness in promoting polyethylene degradation, offering pathways for addressing plastic waste management challenges (Acosta et al., 1996).
Properties
IUPAC Name |
4-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-14-16-4-8-18(9-5-16)20(23)19-10-6-17(7-11-19)15-22-12-2-1-3-13-22/h4-11H,1-3,12-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDJLRBGRHMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642680 | |
Record name | 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-11-4 | |
Record name | 4-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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